

Technical Guide: Physicochemical Properties of 2-Chloro-6-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-methoxyaniline hydrochloride

Cat. No.: B597058

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methoxyaniline hydrochloride is a chemical compound of interest in various fields of chemical research and development. An understanding of its physical properties is fundamental for its application in synthesis, formulation, and biological studies. This technical guide provides a summary of the available physicochemical data for **2-Chloro-6-methoxyaniline hydrochloride** (CAS No. 1332589-57-7) and outlines standardized experimental protocols for the determination of key physical properties.

Core Physical Properties

A thorough search of available scientific literature and chemical databases reveals limited experimentally determined physical property data for **2-Chloro-6-methoxyaniline hydrochloride**. However, its molecular formula and molecular weight have been confirmed.

Table 1: Summary of Physical Properties for **2-Chloro-6-methoxyaniline Hydrochloride**

Property	Value	Source
CAS Number	1332589-57-7	BLD Pharm[1], ChemWhat[2]
Molecular Formula	C ₇ H ₉ Cl ₂ NO	BLD Pharm[1], ChemWhat[2]
Molecular Weight	194.06 g/mol	BLD Pharm[1], ChemWhat[2]
Appearance	Data not available	
Melting Point	Data not available	AK Scientific, Inc.[3]
Boiling Point	Data not available	
Solubility	Data not available	AK Scientific, Inc.[3]

Experimental Protocols for Physical Property Determination

For researchers requiring precise quantitative data for **2-Chloro-6-methoxyaniline hydrochloride**, the following established experimental protocols are recommended.

Determination of Melting Point

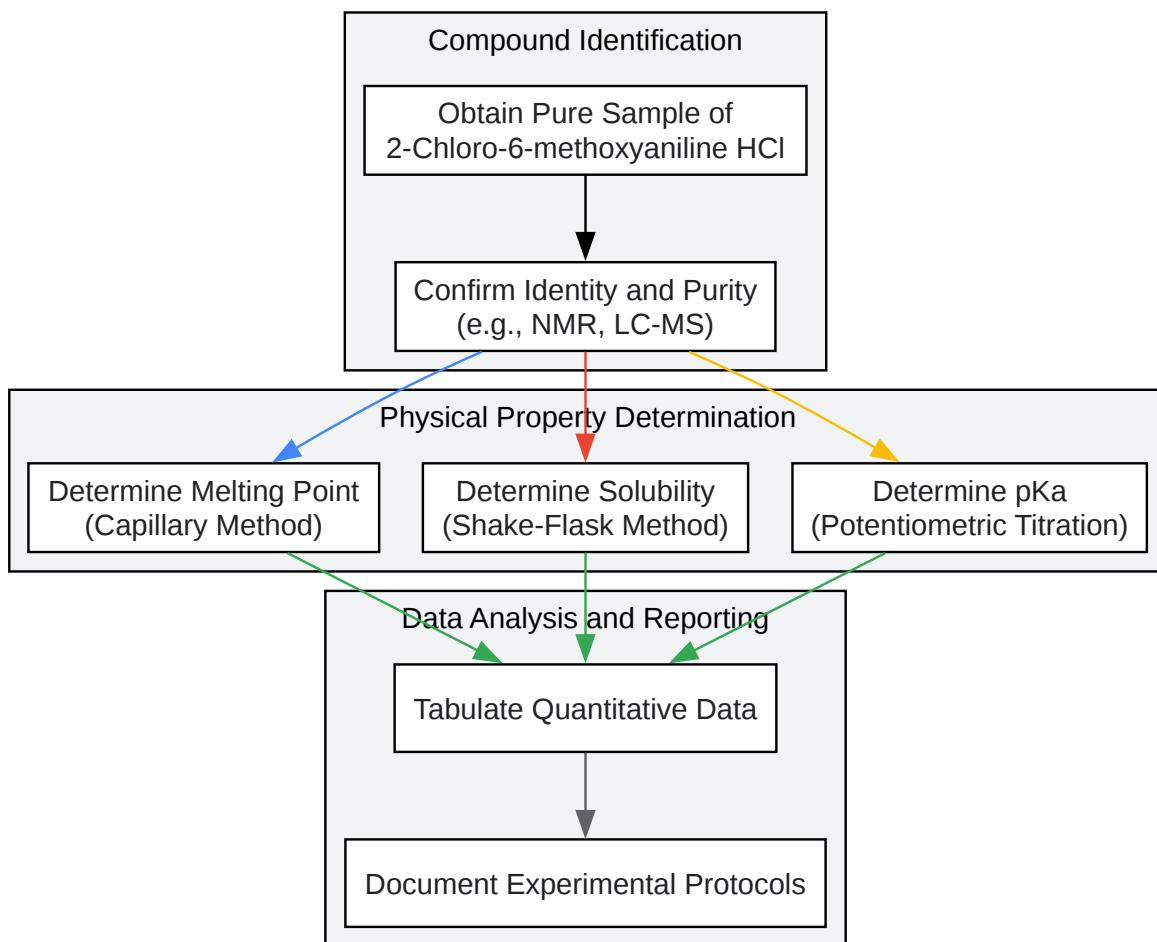
The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

- Sample Preparation: A small amount of the dry **2-Chloro-6-methoxyaniline hydrochloride** powder is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating medium.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point.

- Purity Indication: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Determination of Solubility


Solubility is a crucial parameter, particularly in drug development, as it influences bioavailability.

Methodology: Shake-Flask Method

- Equilibrium Saturation: An excess amount of **2-Chloro-6-methoxyaniline hydrochloride** is added to a known volume of the solvent (e.g., water, ethanol, buffers of different pH) in a flask.
- Agitation: The flask is sealed and agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation: After agitation, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Concentration Analysis: A known volume of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
- Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL or g/L) or as a molar concentration.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of an organic compound like **2-Chloro-6-methoxyaniline hydrochloride**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1332589-57-7|2-Chloro-6-methoxyaniline hydrochloride|BLD Pharm [bldpharm.com]

- 2. chemwhat.com [chemwhat.com]
- 3. aksci.com [aksci.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Chloro-6-methoxyaniline Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b597058#2-chloro-6-methoxyaniline-hydrochloride-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com